2-(beta-D-Mannopyranosyl)-L-tryptophan is a glycosylated derivative of the amino acid L-tryptophan, where a beta-D-mannopyranosyl group is attached to the nitrogen atom of the tryptophan side chain. This compound is notable for its potential biological activities and applications in various scientific fields, particularly in biochemistry and pharmacology.
This compound can be synthesized through chemical methods or derived from natural sources where tryptophan and mannose are present. It is often studied in the context of glycosylation processes that occur in biological systems.
2-(beta-D-Mannopyranosyl)-L-tryptophan falls under the category of amino acid derivatives and glycosides. It is classified as a C-glycosyl compound due to the covalent bond formed between the carbon atom of the sugar and the nitrogen atom of the amino acid.
The synthesis of 2-(beta-D-Mannopyranosyl)-L-tryptophan typically involves glycosylation reactions. Common methods include:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis.
The molecular formula for 2-(beta-D-Mannopyranosyl)-L-tryptophan is with a molecular weight of approximately 366.37 g/mol . The structure features an indole ring characteristic of tryptophan, along with a sugar moiety attached via a glycosidic bond.
N[C@@H](CC1=C([C@@H]2[C@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)NC3=C1C=CC=C3)C(O)=O
InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1
.2-(beta-D-Mannopyranosyl)-L-tryptophan can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(beta-D-Mannopyranosyl)-L-tryptophan involves its interactions with various molecular targets. The mannopyranosyl group can bind to specific lectins on cell surfaces, facilitating cell-cell communication and signaling pathways. Additionally, the tryptophan moiety may interact with serotonin receptors, influencing neurotransmission and immune responses.
2-(beta-D-Mannopyranosyl)-L-tryptophan appears as a white powder with a flat taste. It has a melting point range of approximately 554 to 558°F (decomposes) .
The compound exhibits moderate solubility in water (1 to 5 mg/mL at 68°F) . Its behavior as an acid is notable due to its zwitterionic nature at physiological pH.
This compound has potential applications in various scientific fields:
The biosynthesis of 2-(α-D-mannopyranosyl)-L-tryptophan (also known as C-mannosyl tryptophan or CMW) is catalyzed by specialized C-mannosyltransferases belonging to the DPY19 family. In humans, DPY19L1 and DPY19L3 have been identified as the primary enzymes responsible for this unique post-translational modification. These endoplasmic reticulum (ER)-localized enzymes utilize dolichol-phosphate-mannose (Dol-P-Man) as the essential mannose donor during the transfer reaction [5] [8]. The pivotal role of DPY19L3 was demonstrated through gain- and loss-of-function experiments showing its specific C-mannosylation of R-spondin1 (Rspo1) at Trp-156 within the thrombospondin type 1 repeat (TSR) domain. Knockdown of DPY19L3 in cultured cells resulted in significantly inhibited secretion of Rspo1, establishing that DPY19L3-mediated C-mannosylation is indispensable for proper protein processing and cellular export [5].
The enzymatic mechanism involves the formation of a C-C glycosidic bond between the anomeric carbon of α-D-mannose and the C2 carbon of the tryptophan indole ring. This distinctive linkage differentiates C-mannosylation from more common O-linked and N-linked glycosylations that feature C-O and C-N bonds, respectively. The requirement for Dol-P-Man as the mannose donor was confirmed using Lec15.2 cells (a CHO-K1 subline deficient in Dol-P-Man synthesis), which exhibit defective C-mannosylation [5]. DPY19 family members display substrate specificity, with DPY19L1 primarily modifying proteins in the thrombospondin type 1 repeat superfamily, while DPY19L3 targets specific cytokine receptors and other substrates like Rspo1 [6] [8].
Table 1: Characteristics of Human C-Mannosyltransferases
Enzyme | Cellular Localization | Primary Substrates | Consensus Motif | Functional Role |
---|---|---|---|---|
DPY19L1 | Endoplasmic reticulum | TSR superfamily proteins | W-x-x-W/C | Protein folding, stability |
DPY19L3 | Endoplasmic reticulum | Cytokine receptors, R-spondin1 | W-x-x-W/C | Secretion, Wnt signaling regulation |
C. elegans DPY19 | Endoplasmic reticulum | TSR peptides | W-x-x-W/C | Conservation across species |
C-Mannosylation exhibits remarkable specificity for particular tryptophan-containing motifs within target proteins. The canonical recognition sequence is the Trp-X-X-Trp/Cys (W-x-x-W/C) motif, where the first tryptophan residue serves as the acceptor site for mannose attachment [6] [8]. This motif is evolutionarily conserved across diverse protein families, including the thrombospondin type 1 repeat (TSR) superfamily (e.g., thrombospondin-1, ADAMTS-like proteins, complements), type I cytokine receptors (e.g., erythropoietin receptor, interleukin receptors), and others (e.g., ribonuclease 2, mucins) [6] [8].
Mass spectrometry analysis of Rspo1 confirmed this specificity, revealing C-mannosylation at both Trp-153 (within the EWSP sequence) and Trp-156 (within the WGP sequence) of its TSR domain. Notably, approximately 90% of secreted Rspo1 was di-C-mannosylated at both residues, while the remaining 10% showed mono-C-mannosylation exclusively at Trp-153 [5]. The structural importance of this modification was demonstrated through mutagenesis studies: replacement of Trp-153 or Trp-156 with alanine residues disrupted C-mannosylation and severely impaired protein secretion. This indicates that C-mannosylation at these specific sites is critical for proper protein folding and quality control within the ER prior to secretion [5].
Biophysical studies reveal that C-mannosylation stabilizes proteins through enhanced π-cation interactions within the characteristic "Trp-Arg ladder" structural motif. Molecular dynamics simulations demonstrate that C-mannosylated thrombospondin type 1 repeat domains exhibit increased thermal stability and slower reductive unfolding compared to their non-mannosylated counterparts. This stabilization occurs through hydrogen bonding between the mannose moiety and nearby arginine residues, rigidifying the protein structure [8].
Table 2: Protein Substrates with Characteristic C-Mannosylation Motifs
Protein Category | Representative Proteins | Consensus Motif | Functionally Validated Sites |
---|---|---|---|
Thrombospondin TSR superfamily | Thrombospondin-1, R-spondin1, ADAMTS13 | W-x-x-W-x-x-W-x-x-C | Rspo1: W153 and W156 [5] |
Complement system | C6, C7, C8, C9 | W-x-x-W/C | Multiple sites in TSR domains |
Type I cytokine receptors | EPO receptor, IL-21 receptor, TPO receptor | W-S-x-W-S | First tryptophan in W-x-x-W motif |
Other proteins | Ribonuclease 2, Mucins, Hyaluronidase 1 | W-x-x-W/C | Trp-7 in RNase 2 [8] |
While 2-(α-D-mannopyranosyl)-L-tryptophan is primarily recognized as a protein modification, the free monomeric form of this glycosylated amino acid exists in biological fluids and cells. Recent research has elucidated that autophagy serves as a significant pathway for generating monomeric CMW through the degradation of C-mannosylated proteins [2]. Under conditions of nutrient stress (serum and/or amino acid starvation), multiple cell lines (A549, HaCaT, HepG2, NIH3T3, NRK49F) exhibit significantly increased intracellular levels of free CMW. This upregulation was also observed in NIH3T3 cells treated with rapamycin, a pharmacological inducer of autophagy [2].
The autophagic origin of free CMW was confirmed through lysosomal inhibition experiments. The starvation-induced increase in cellular CMW was reversed when cells were treated with inhibitors of lysosomal enzymes, indicating that lysosomal proteolysis is essential for this process. Supporting evidence came from in vitro studies demonstrating that incubation of synthetic C-mannosylated peptides (e.g., C-Man-Trp-Ser-Pro-Trp) or native thrombospondin with lysosomal fractions from mouse liver resulted in CMW production. This establishes that monomeric CMW is a degradation product liberated from C-mannosylated proteins/peptides through lysosomal enzymatic activity [2] [8].
These findings establish a novel metabolic pathway where autophagy induction under nutrient deprivation leads to increased degradation of C-mannosylated proteins, subsequently elevating intracellular pools of free CMW. This free glycosylated amino acid is then detectable in extracellular fluids, including blood serum and urine. The biological significance of this pathway remains under investigation, but it may represent a mechanism for recycling modified amino acids during nutrient stress or serve regulatory functions [2] [8].
Table 3: Experimental Evidence for Autophagy-Dependent CMW Generation
Experimental Approach | Key Findings | Cell Lines/Tissues | Reference |
---|---|---|---|
Nutrient starvation | Significant increase in intracellular CMW levels | A549, HaCaT, HepG2, NIH3T3, NRK49F | [2] |
Rapamycin treatment (autophagy inducer) | Upregulation of cellular CMW | NIH3T3 | [2] |
Lysosomal enzyme inhibition | Reversal of starvation-induced CMW increase | Multiple cell lines | [2] |
In vitro lysosomal digestion | CMW production from C-mannosylated peptides and thrombospondin | Mouse liver lysosomal fractions | [2] |
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